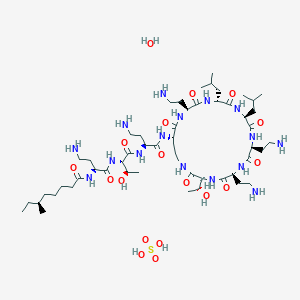
4,4a-Dihydro-4-oxo-1,10-phenanthroline-3-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dihydrophenonthrolin-4-one-3-carboxylic acid, commonly known as 1,4-DPCA, is a potent inhibitor of prolyl-4-hydroxylase. This enzyme plays a crucial role in the hydroxylation of proline residues in collagen, which is essential for the stability and function of collagen fibers. 1,4-DPCA has been extensively studied for its ability to inhibit collagen hydroxylation and stabilize hypoxia-inducible factor 1-alpha (HIF-1α) protein, making it a valuable compound in various scientific research fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-DPCA can be synthesized through a multi-step chemical process. The synthesis typically involves the cyclization of appropriate precursors under controlled conditions to form the phenanthroline core structure. The carboxylic acid group is then introduced through subsequent reactions. The exact reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of 1,4-DPCA follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the purity and identity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-DPCA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert 1,4-DPCA into its reduced forms.
Substitution: The phenanthroline core allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and organometallic compounds, are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phenanthroline derivatives, while reduction can produce reduced forms of 1,4-DPCA .
Wissenschaftliche Forschungsanwendungen
1,4-DPCA has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its role in inhibiting prolyl-4-hydroxylase and stabilizing HIF-1α, which is involved in cellular responses to hypoxia.
Medicine: Investigated for its potential therapeutic applications in conditions such as fibrosis, cancer, and ischemic diseases.
Industry: Utilized in the development of advanced materials and as a component in various industrial processes
Wirkmechanismus
1,4-DPCA exerts its effects by inhibiting prolyl-4-hydroxylase, an enzyme responsible for hydroxylating proline residues in collagen. This inhibition prevents the hydroxylation of collagen, leading to the stabilization of HIF-1α protein. HIF-1α is a transcription factor that regulates the expression of genes involved in angiogenesis, metabolism, and cell survival under hypoxic conditions. By stabilizing HIF-1α, 1,4-DPCA promotes the expression of these genes, which can have various physiological and therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyloxalylglycine (DMOG): Another prolyl hydroxylase inhibitor with similar effects on HIF-1α stabilization.
Roxadustat: A small molecule that inhibits prolyl hydroxylase and is used clinically to treat anemia in chronic kidney disease.
Vadadustat: Similar to roxadustat, it inhibits prolyl hydroxylase and is under investigation for treating anemia.
Uniqueness of 1,4-DPCA
1,4-DPCA is unique due to its specific chemical structure, which allows for selective inhibition of prolyl-4-hydroxylase. This selectivity makes it a valuable tool in research for studying the role of HIF-1α and collagen hydroxylation in various biological processes. Additionally, its ability to stabilize HIF-1α under normoxic conditions sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C13H8N2O3 |
|---|---|
Molekulargewicht |
240.21 g/mol |
IUPAC-Name |
4-oxo-4aH-1,10-phenanthroline-3-carboxylic acid |
InChI |
InChI=1S/C13H8N2O3/c16-12-8-4-3-7-2-1-5-14-10(7)11(8)15-6-9(12)13(17)18/h1-6,8H,(H,17,18) |
InChI-Schlüssel |
YZRSIMPDMZRLJK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C3=NC=C(C(=O)C3C=C2)C(=O)O)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



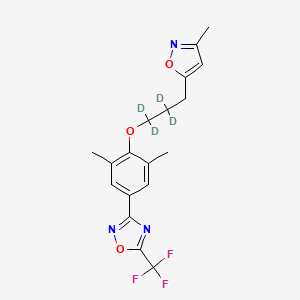
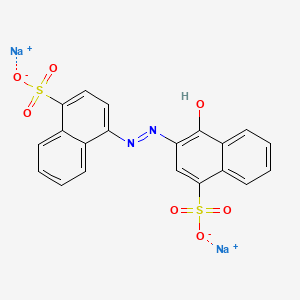

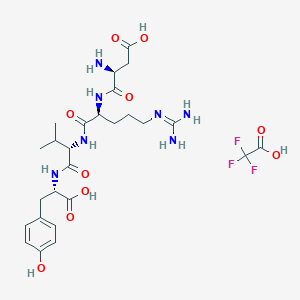
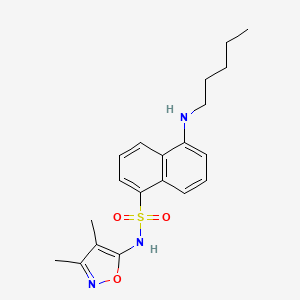
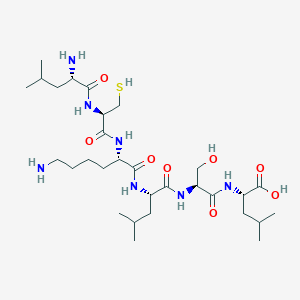

![(2S)-3-phenyl-1-N-(2-pyridin-4-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,2-diamine;hydrochloride](/img/structure/B12423142.png)

